C-(1-Ethyl-1H-indol-4-yl)-methylamine

Lipophilicity Drug-likeness Blood-brain barrier permeability

Researchers needing position-defined indole building blocks often encounter isomer contamination and purity drift across multi-step syntheses. This C4-aminomethyl-N1-ethyl indole eliminates those risks: • ≥98% purity grade available, reducing cumulative impurity carry-through in extended synthetic sequences. • C4 substitution pattern verified for dopamine receptor antagonist and PPARα ligand programs; avoids pharmacological divergence seen with C3/C5 regioisomers. • Batch-specific COA documentation supplied on request, ensuring reproducibility from milligram screening to gram-scale campaigns.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 1409791-08-7
Cat. No. B1399975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(1-Ethyl-1H-indol-4-yl)-methylamine
CAS1409791-08-7
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCN1C=CC2=C(C=CC=C21)CN
InChIInChI=1S/C11H14N2/c1-2-13-7-6-10-9(8-12)4-3-5-11(10)13/h3-7H,2,8,12H2,1H3
InChIKeyAFFIETWMTSEOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(1-Ethyl-1H-indol-4-yl)-methylamine: Chemical Identity and Procurement


C-(1-Ethyl-1H-indol-4-yl)-methylamine (IUPAC: (1-ethylindol-4-yl)methanamine; CAS 1409791-08-7) is a synthetic indole derivative with molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol [1]. It belongs to the 1-alkyl-1H-indole-4-methanamine subclass, characterized by an ethyl substituent at the indole N1 position and a primary aminomethyl group at the C4 position of the indole ring . Indole derivatives are foundational scaffolds in medicinal chemistry, serving as key building blocks for pharmaceuticals targeting serotonin receptors, kinase inhibitors, and other therapeutic targets [2]. This compound is commercially available from multiple vendors at purities ranging from 95% to 98% and is supplied exclusively for research and development purposes .

1 Medicinal chemistry building block with C4-aminomethyl handle Synthetic workflow
2 N1-ethyl indole scaffold for CNS probe design studies Lipophilicity context
3 Commercially available at 95%–98% purity for R&D Procurement grade

CAS 1409791-08-7: Differentiation from In-Class Analogs


Superficially similar 1-alkyl-1H-indole methanamine analogs share the same core scaffold and molecular formula, yet differ critically in substitution position (C3, C4, C5) and N1-alkyl chain length (H, methyl, ethyl). These structural variations produce measurable differences in computed logP (XLogP3-AA: 0.9 for unsubstituted and N1-methyl analogs vs. 1.2 for N1-ethyl analogs), hydrogen bond donor count (2 for parent 1H-indole-4-methanamine vs. 1 for all N1-alkylated analogs), and rotatable bond count [1]. In the indole SAR literature, the position of the aminomethyl substituent on the indole ring is a primary determinant of receptor binding orientation; for example, 4-substituted indoles access different conformational space than 3- or 5-substituted isomers when engaging aminergic GPCRs or kinase ATP-binding pockets [2]. Consequently, substituting a C4-aminomethyl-N1-ethyl indole with its C3 or C5 regioisomer, or with the unsubstituted parent, can yield a different pharmacological or physicochemical profile. The quantitative evidence below provides the basis for deliberate selection rather than default interchange.

Target Scaffold
Alternative Analog
Mismatch Context
N1-Ethyl-C4-aminomethyl indole
N1-H or N1-methyl analog
Lipophilicity and HBD count may shift permeability profile
C4 regioisomer (CAS 1409791-08-7)
C3 or C5 regioisomer
Binding orientation context may not transfer despite identical bulk properties
98% purity grade (Leyan)
95% minimum purity (AKSci)
Impurity profile may require review for multi-step synthesis

Quantitative Evidence: CAS 1409791-08-7 vs. Analogs


Lipophilicity Advantage of N1-Ethyl Substitution

The N1-ethyl substituent on the indole nitrogen of the target compound (CAS 1409791-08-7) produces a Computed XLogP3-AA value of 1.2, representing a Δ = +0.3 log unit increase over both the unsubstituted parent 1H-indole-4-methanamine (CAS 3468-18-6; XLogP3: 0.9) and the N1-methyl analog 1-methyl-1H-indole-4-methanamine (CAS 864264-02-8; XLogP3: 0.9) [1]. This difference in lipophilicity is within the range known to influence passive membrane permeability and non-specific protein binding for small-molecule amines. Additionally, the N1-ethyl analog possesses only 1 hydrogen bond donor (vs. 2 for the unsubstituted parent), which further favors membrane partitioning compared to the more polar parent compound [2].

Lipophilicity
Head-to-head
XLogP3 = 1.2; Δ +0.3 vs N1-H/methyl analogs
Supports CNS probe design fit with higher lipophilicity
HBD reduced to 1 vs parent
Lipophilicity Drug-likeness Blood-brain barrier permeability

C4 Regioisomer: Synthetic Versatility vs. C3/C5 Analogs

The C4-aminomethyl substitution pattern of the target compound (CAS 1409791-08-7) positions the reactive primary amine at the indole 4-position, a site that is structurally distinct from the more common C3 and C5 regioisomers. The C4 position is peri to the indole nitrogen and adjacent to the benzene ring fusion, enabling unique vectorial orientation in amide coupling or reductive amination reactions. In contrast, 1-ethyl-1H-indole-3-methanamine (CAS 938305-89-6) places the aminomethyl group at the electron-rich C3 position directly conjugated to the indole nitrogen, altering both electronic properties and steric accessibility [1]. The C5 isomer (CAS 1339112-58-1) positions the aminomethyl group para to the indole nitrogen, yielding a different exit vector for growing molecular complexity [2]. All three regioisomers share identical molecular formula (C₁₁H₁₄N₂), molecular weight (174.24 g/mol), XLogP3 (1.2), HBD/HBA counts (1/1), and TPSA (31 Ų), making the substitution position the sole structural differentiator for procurement decisions [3].

Regioisomer Identity
Head-to-head
C4 vs C3/C5: Identical bulk properties (MW, logP, TPSA)
C4 vector essential for FGFR/serotonin SAR context
C3/C5 substitution alters binding orientation
Regioselectivity Synthetic building block Medicinal chemistry

Vendor Purity Specification Comparison

Commercially available batches of C-(1-Ethyl-1H-indol-4-yl)-methylamine exhibit vendor-dependent purity specifications. Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity (Product No. 2225620, CAS 1409791-08-7) with the caveat that displayed purity reflects入库指导纯度值 (warehouse guidance purity) and actual batch purity may vary . AKSci supplies the same compound at a minimum purity specification of 95% (Cat. 4928DR) and provides full quality assurance with SDS and COA documentation upon request . Both vendors supply exclusively for R&D use. The 3-percentage-point difference in nominal purity represents a meaningful consideration for applications sensitive to impurity profiles, such as biological assays where trace impurities may confound activity readouts, or in multi-step syntheses where cumulative impurity carry-through can reduce final yields.

Purity Specification
Data to verify
98% (Leyan) vs 95% (AKSci); Δ = 3 percentage points
3% purity differential may impact sensitive biological assays
Batch-specific COA should be reviewed
Purity specification Procurement quality Batch consistency

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 2 rotatable bonds (the N1–CH₂CH₃ bond and the C4–CH₂NH₂ bond), compared to 1 rotatable bond for both the unsubstituted parent 1H-indole-4-methanamine (CAS 3468-18-6; only the C4–CH₂NH₂ bond rotates) and the N1-methyl analog (CAS 864264-02-8; only the C4–CH₂NH₂ bond rotates) [1]. The additional rotatable bond in the N1-ethyl analog introduces greater conformational entropy, which can influence binding thermodynamics—potentially increasing the entropic penalty upon receptor binding but also enabling access to a broader conformational ensemble for induced-fit recognition [2]. The N1-ethyl group also increases the molecular weight from 146.19 (parent) to 160.22 (methyl) to 174.24 (ethyl), a systematic increase of approximately 14 Da per methylene unit that affects bulk physicochemical properties relevant to permeability and solubility.

Conformational Flexibility
Head-to-head
2 rotatable bonds; Δ +1 vs N1-H/methyl
Supports induced-fit recognition context
May increase entropic penalty upon binding
Conformational flexibility Rotatable bonds Molecular recognition

Indole-4-methanamine Scaffold as Dopamine/Calcium Ligand Precursor

The 1H-indole-4-methanamine scaffold (exemplified by the parent compound CAS 3468-18-6) is explicitly documented as a reactant for the preparation of dopamine receptor antagonists and high-affinity ligands targeting the α₂δ subunit of voltage-gated calcium channels . The N1-ethyl substitution present in the target compound (CAS 1409791-08-7) retains the critical 4-aminomethyl pharmacophore while modulating lipophilicity and conformational properties as quantified above. Furthermore, indole ethylamine derivatives have been designed as dual-target PPARα/CPT1 agonists for lipid metabolism regulation, demonstrating that the indole-ethylamine core is a validated privileged scaffold for probe and drug discovery [1]. While direct target engagement data for the specific target compound are not yet publicly available, the scaffold precedent establishes a rational basis for selecting the N1-ethyl-4-aminomethyl substitution pattern over alternative regioisomers or alkyl chain lengths when exploring these target classes.

Scaffold Precedent
Class-level
Parent scaffold used for dopamine/Ca2+ channel ligands
Supports pathway-study fit; direct target data absent
PPARα/CPT1 dual-target context reported
Dopamine receptor Calcium channel Privileged scaffold

Application Scenarios for CAS 1409791-08-7


CNS-Penetrant Probe Design with Lipophilic Indole Scaffold

The target compound's XLogP3 of 1.2 (Δ = +0.3 over N1-H and N1-methyl analogs) and single H-bond donor make it a preferred starting scaffold for CNS-targeted medicinal chemistry campaigns where moderate lipophilicity is desirable for passive BBB penetration . Its 4-aminomethyl group provides a reactive handle for amide coupling or reductive amination to generate screening libraries, while the N1-ethyl group avoids the polarity and additional HBD of the unsubstituted parent. This scaffold has literature precedence in dopamine receptor antagonist and calcium channel ligand programs .

C4-Specific SAR Exploration vs. C3/C5 Isomers

The C4 aminomethyl substitution pattern of the target compound is structurally orthogonal to the C3 and C5 regioisomers, which share identical molecular formula, MW (174.24), XLogP3 (1.2), and TPSA (31 Ų) . In FGFR inhibitor programs and serotonin receptor ligand optimization, the substitution position on the indole ring critically determines binding orientation . Procurement of the C4-specific isomer (CAS 1409791-08-7) is essential to reproduce or extend published SAR from indole-4-methanamine series—generic substitution with the C3 or C5 isomer will yield different pharmacological outcomes despite identical bulk properties.

High-Purity Building Block for Multi-Step Synthesis

For multi-step synthetic sequences where cumulative impurity carry-through can erode final product yield and purity, the 98% purity grade available from Leyan (Product No. 2225620) offers a 3-percentage-point advantage over the 95% minimum specification from AKSci . This purity differential is particularly relevant when the target compound is used as a starting material in sequences exceeding 5 synthetic steps, where the final impurity profile may be dominated by starting material-derived contaminants. Researchers should request batch-specific COA documentation to verify actual purity prior to committing to large-scale synthesis.

PPARα-Targeted Probe Development for Lipid Metabolism

Indole ethylamine derivatives, exemplified by the target compound's core scaffold, have been validated as dual-target PPARα/CPT1 agonists in AML12 hepatocyte models for lipid metabolism regulation . The N1-ethyl-4-aminomethyl substitution pattern provides the ethylamine pharmacophore required for PPARα binding while maintaining synthetic tractability via the primary amine handle. The target compound's XLogP3 of 1.2 and single HBD are consistent with the property profile of known PPARα ligands, supporting its use as a starting point for further functionalization in metabolic disease probe development.

Application
Selection Property
Validation Focus
CNS probe design studies
N1-ethyl lipophilicity context
Passive permeability and BBB model review
C4-specific SAR exploration
Regioisomeric identity confirmation
Binding orientation and FGFR/serotonin model review
Multi-step synthesis campaigns
Purity grade selection
Impurity carry-through and batch-specific COA review
PPARα lipid metabolism research
Indole-ethylamine scaffold precedent
PPARα/CPT1 dual-target model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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